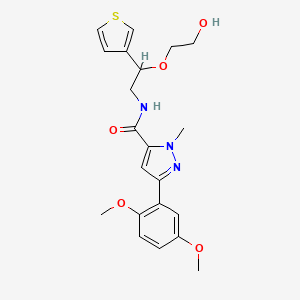

3-(2,5-dimethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-24-18(11-17(23-24)16-10-15(27-2)4-5-19(16)28-3)21(26)22-12-20(29-8-7-25)14-6-9-30-13-14/h4-6,9-11,13,20,25H,7-8,12H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXXGQKTCFAXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CSC=C3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a pyrazole core, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have examined the antiviral potential of pyrazole derivatives, including compounds similar to the one . For instance, N-Heterocycles have shown promising antiviral activity against various viruses like HCV and HIV. In particular, derivatives with specific substitutions at the pyrazole ring exhibited significant inhibition of viral replication in vitro .

Table 1: Summary of Antiviral Activity of Pyrazole Derivatives

| Compound | Virus Targeted | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCV | 6.7 | Inhibition of RNA replication |

| Compound B | HIV | 0.012 | RT enzyme inhibition |

| Compound C | TMV | 0.1 | Disruption of viral assembly |

Anti-Cancer Activity

The compound has potential applications in oncology. Pyrazole derivatives have been shown to inhibit PDGFR kinase-mediated tumor growth effectively. This mechanism involves blocking specific signaling pathways that promote cellular proliferation and survival in cancer cells .

Case Study: Inhibition of Tumor Growth

A study demonstrated that a related pyrazole compound reduced tumor volume in xenograft models by more than 50% compared to control groups. The mechanism was attributed to the downregulation of key oncogenes and upregulation of apoptotic markers.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways involved in inflammation and cancer progression.

- Kinase Inhibition : It potentially inhibits kinases involved in cell signaling pathways critical for tumor growth.

- Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress-related diseases.

Research Findings

Research indicates that the biological activity of pyrazole derivatives is highly dependent on their chemical structure. Modifications at specific positions can enhance or diminish their efficacy against particular targets.

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyethyl group at N-position | Increases solubility and bioavailability |

| Dimethoxy substitution on phenyl ring | Enhances antiviral potency |

| Thiophene integration | Improves interaction with target proteins |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related pyrazole carboxamides:

Key Observations

Halogens (Cl, F in and penflufen): Increase lipophilicity and membrane penetration, critical for antifungal/antibacterial activity . Thiophene vs. Sulfonamide: Thiophene (target compound) may favor π-π interactions, while sulfonamide () introduces hydrogen-bonding capabilities .

Synthetic Strategies :

- Many pyrazole carboxamides (including the target compound) are synthesized via pyrazole carbonyl chloride intermediates reacting with amines (e.g., ). Modifying the amine component allows diversification of biological properties .

Research Findings and Trends

- Antifungal Activity : Pyrazole carboxamides with halogen or methoxy substituents (e.g., penflufen) show strong inhibition of fungal cytochrome bc1 complexes . The target compound’s dimethoxyphenyl group may mimic this mechanism.

- Antibacterial Potential: Thiophene-containing derivatives (e.g., ) exhibit activity against Mycobacterium tuberculosis, suggesting the target compound’s thiophene moiety could be advantageous .

- Kinase Inhibition: Pyrazole carboxamides are known p38 MAPK inhibitors (). The hydroxyethoxy group in the target compound may modulate kinase selectivity through polar interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.